3-(Thiazol-2-yl)propanehydrazide

Description

Properties

Molecular Formula |

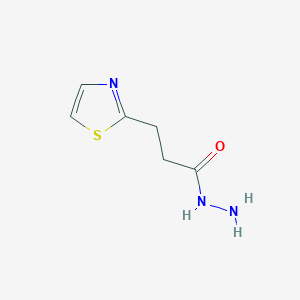

C6H9N3OS |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

3-(1,3-thiazol-2-yl)propanehydrazide |

InChI |

InChI=1S/C6H9N3OS/c7-9-5(10)1-2-6-8-3-4-11-6/h3-4H,1-2,7H2,(H,9,10) |

InChI Key |

XRVXTXGERSAKAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)CCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiazol-2-yl)propanehydrazide typically involves the reaction of thiazole derivatives with hydrazine. One common method includes the esterification of an acid followed by reaction with hydrazine monohydrate in a suitable solvent such as 2-propanol . Microwave irradiation techniques are also employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve large-scale synthesis using eco-friendly techniques. Microwave-assisted synthesis under solvent-free conditions is preferred for its rapid and efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(Thiazol-2-yl)propanehydrazide undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

3-(Thiazol-2-yl)propanehydrazide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Exhibits antimicrobial, antifungal, and antitumor activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Thiazol-2-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its antitumor activity.

Comparison with Similar Compounds

Key Observations:

- Melting Points : Bulky electron-withdrawing groups (e.g., nitro in 5e ) increase melting points (205–207°C) due to enhanced intermolecular interactions, while aliphatic substituents (e.g., butan-2-ylidene in 5k ) reduce melting points (79–81°C) .

- Synthetic Yields : Derivatives with chloro- or bromo-aromatic substituents (e.g., 5c , 5d ) achieve higher yields (88%) compared to aliphatic variants (68% for 5k ), likely due to improved crystallinity .

- Spectral Shifts : The C=O stretch in IR remains consistent (~1650–1667 cm⁻¹), but C=N absorption varies (1509–1513 cm⁻¹), reflecting electronic effects of substituents .

Substituent-Driven Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.